molecular formula C20H15BrN2OS B4754703 N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

Cat. No. B4754703
M. Wt: 411.3 g/mol
InChI Key: WVPTWBPQQLEFSQ-UHFFFAOYSA-N
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Description

N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, also known as BPTES, is a small molecule inhibitor that has shown promising results in cancer research. BPTES targets the enzyme glutaminase, which is involved in the metabolism of the amino acid glutamine. Glutaminase is overexpressed in many types of cancer cells, making it a potential target for cancer therapy.

Mechanism of Action

N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide inhibits the activity of glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is then used in various metabolic pathways, including the production of ATP and the synthesis of amino acids and nucleotides. By inhibiting glutaminase, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide disrupts these metabolic pathways, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is likely due to the overexpression of glutaminase in cancer cells, making them more sensitive to N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to inhibit the growth of tumors in mouse models of cancer.

Advantages and Limitations for Lab Experiments

N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has several advantages for laboratory experiments, including its high potency and specificity for glutaminase. However, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide. One area of interest is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide as a cancer therapy. Additionally, there is interest in exploring the use of N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the role of glutamine metabolism in cancer cells, which could lead to new targets for cancer therapy.

Scientific Research Applications

N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been extensively studied in cancer research, particularly in the context of targeting glutaminase. Inhibition of glutaminase by N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce cell death in cancer cells, while sparing normal cells. This specificity makes N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c21-17-10-12-18(13-11-17)22-20(25)23-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPTWBPQQLEFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.